5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Overview
Description
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes methoxy, pentafluorophenyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2,4-dimethoxyphenyl)-5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole
- 1-(2,4-Dimethoxyphenyl)-3-phenyl-5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-(2,3,4,5,6-pentafluorophenyl)-5-phenyl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F5N2O2/c1-31-13-8-9-14(17(10-13)32-2)16-11-15(12-6-4-3-5-7-12)29-30(16)23-21(27)19(25)18(24)20(26)22(23)28/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUDHMOZCNDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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